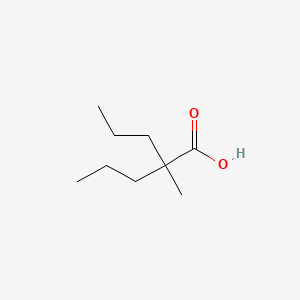

2-Methyl-2-propylpentanoic acid

Overview

Description

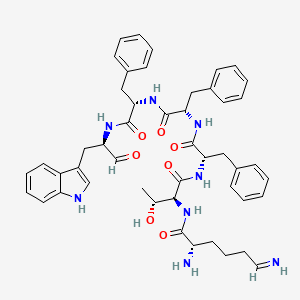

2-Methyl-2-propylpentanoic acid is a chemical compound with the molecular formula C9H18O2 . It has an average mass of 158.238 Da and a monoisotopic mass of 158.130676 Da .

Molecular Structure Analysis

2-Methyl-2-propylpentanoic acid contains a total of 28 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications

Chemical Properties

“2-Methyl-2-propylpentanoic acid” has a molecular weight of 158.24 . It is a powder at room temperature and has a melting point of 43-44 degrees Celsius .

Storage and Safety

This compound should be stored at room temperature . It has several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Use in Flavor Research

“2-Methyl-2-propylpentanoic acid” has been identified as a characteristic flavor component in the brew of cooked clam (Meretrix lusoria) . This suggests that it could be used in food science and culinary research to enhance or replicate certain flavors.

Use in Life Science Research

This compound has been used in life science research, particularly in the study of histone deacetylase action . It is known to promote tumor cell toxicity and increase susceptibility to radiation .

Use in Neurological Research

“2-Methyl-2-propylpentanoic acid” elevates the levels of γ-aminobutyric acid in the brain . Reduced central nervous system action is observed in overdosage of 2-propylpentanoic acid . This suggests that it could be used in neurological research, particularly in the study of GABAergic neurotransmission and related disorders.

Use in Cell Culture

This compound has been used as a supplement in mouse embryonic fibroblast - conditioned medium (MEF-CM) to feed the cells . This suggests that it could be used in cell culture and developmental biology research.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-propylpentanoic acid is the γ-aminobutyric acid (GABA) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability .

Mode of Action

2-Methyl-2-propylpentanoic acid enhances the inhibitory action of GABA by blocking voltage-dependent sodium channels . This blocking action reduces the excitability of neurons, thereby increasing the inhibitory effects of GABA .

Biochemical Pathways

2-Methyl-2-propylpentanoic acid is a substrate for the fatty acid β-oxidation (FAO) pathway , which primarily takes place in mitochondria . The compound’s metabolism and its effects on enzymes of FAO and their cofactors such as CoA and/or carnitine are significant .

Result of Action

The result of 2-Methyl-2-propylpentanoic acid’s action is an elevation of GABA levels in the brain . This leads to a reduction in central nervous system activity, which can be beneficial in conditions such as epilepsy where there is excessive neuronal activity .

Safety and Hazards

2-Methyl-2-propylpentanoic acid is classified as a hazardous substance. It has been associated with various hazard statements, including H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-methyl-2-propylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-9(3,7-5-2)8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHXOYWHJBTQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185054 | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-propylpentanoic acid | |

CAS RN |

31113-56-1 | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031113561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-n-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

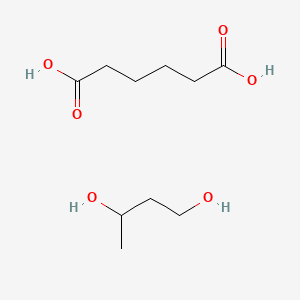

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

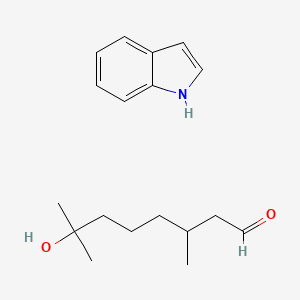

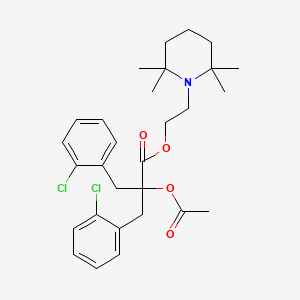

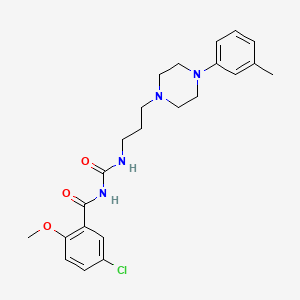

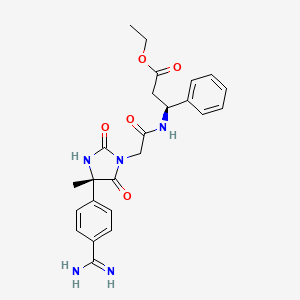

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 4-{[4-(dibenzylamino)phenyl][4-(dibenzyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}benzene-1,3-disulfonate](/img/structure/B1615637.png)

![Methyl 2-[(phenylmethylene)amino]benzoate](/img/structure/B1615643.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)